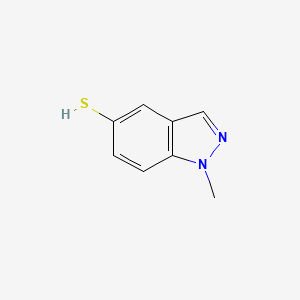

1-Methyl-1h-indazole-5-thiol

Description

Structure

3D Structure

Properties

CAS No. |

1072433-60-3 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

1-methylindazole-5-thiol |

InChI |

InChI=1S/C8H8N2S/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 |

InChI Key |

XWBFBVNWYSDXRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h Indazole 5 Thiol

Precursor Synthesis Strategies for Indazole Core Formation

The construction of the 1-methyl-1H-indazole scaffold is a critical first stage. Various synthetic strategies have been developed to form the bicyclic indazole ring system, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent tolerance.

Annulation Reactions for 1H-Indazoles

Annulation reactions, which involve the formation of a ring onto a pre-existing one, are a common approach for synthesizing the indazole core. A prominent example is the [3+2] annulation reaction between arynes and hydrazones. organic-chemistry.orgacs.org This method allows for the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring. Different reaction conditions can be employed to direct the synthesis towards various substituted indazoles. For instance, N-tosylhydrazones can react with arynes to yield 3-substituted indazoles. organic-chemistry.org

Another annulation strategy involves the reaction of o-haloaryl N-sulfonylhydrazones, which can undergo cyclization to form the indazole ring. Copper-catalyzed cyclization of these precursors provides an efficient route to 1H-indazoles. nih.gov

| Precursors | Reagents/Catalyst | Product Scope | Reference |

| Arynes and N-tosylhydrazones | Varies | 3-substituted indazoles | organic-chemistry.org |

| Arynes and N-aryl/alkylhydrazones | Varies | Various indazoles | organic-chemistry.org |

| o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-indazoles | nih.gov |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including indazoles. Intramolecular cyclization of suitable precursors is a key strategy. For example, the palladium-catalyzed intramolecular C-N bond formation in o-alkyne azoarenes can lead to the formation of the indazole ring system. caribjscitech.com

A significant advancement in this area is the intramolecular cyclization of hydrazones. Research has demonstrated that various hydrazones of substituted acetophenones and benzophenones can be cyclized in the presence of polyphosphoric acid (PPA) to yield indazoles. researchgate.net More sophisticated methods involve the palladium-catalyzed intramolecular amination of aryl halides. This approach has been successfully applied to the synthesis of a range of indazole derivatives. divyarasayan.org

| Precursor Type | Catalyst/Reagents | Key Transformation | Reference |

| o-Alkyne azoarenes | Palladium catalyst | Intramolecular C-N bond formation | caribjscitech.com |

| Hydrazones of substituted acetophenones/benzophenones | Polyphosphoric Acid (PPA) | Intramolecular cyclization | researchgate.net |

| Diene systems | Palladium catalyst | Cyclization | divyarasayan.org |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative for the synthesis of indazoles, often avoiding the need for harsh reagents or metal catalysts. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles. rsc.org This anodic oxidation approach allows for the synthesis of a variety of 1H-indazole derivatives in moderate to good yields. rsc.orgrsc.org

Recent advancements have also described the electrochemical synthesis of 1H-indazoles through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction at room temperature. This transition metal-free cyclization utilizes commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope. rsc.org

| Precursor | Method | Key Features | Reference |

| Arylhydrazones | Electrochemical radical Csp²–H/N–H cyclization | Anodic oxidation, moderate to good yields | rsc.org |

| Ketones/Aldehydes and Ammonia | Electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling | Transition metal-free, room temperature | rsc.org |

Multi-Component Reactions for Indazole Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient pathway to complex molecules like indazoles. While specific MCRs leading directly to 1-methyl-1H-indazole-5-thiol are not extensively documented, the general approach is applicable to the synthesis of substituted indazoles. For instance, a [3+2] annulation approach involving arynes and hydrazones can be considered a type of multi-component strategy. caribjscitech.com These reactions are valued for their atom economy and the ability to rapidly build molecular complexity.

Introduction of the Thiol Moiety at the C-5 Position

Once the 1-methyl-1H-indazole core is synthesized, the next critical step is the introduction of the thiol group at the 5-position. A common and effective strategy for this transformation is through a halogenated indazole intermediate.

Thiolation Reactions via Halogenated Indazole Intermediates

The synthesis of a 5-halo-1-methyl-1H-indazole, typically 5-bromo-1-methyl-1H-indazole, serves as a crucial step. This intermediate can be prepared from commercially available starting materials. For example, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline (B145978) through a sequence involving acetylation, diazotization, and cyclization. The subsequent N-methylation to introduce the methyl group at the 1-position can be achieved using a suitable methylating agent like iodomethane (B122720) in the presence of a base. chemicalbook.com

With the 5-bromo-1-methyl-1H-indazole in hand, the thiol group can be introduced via nucleophilic aromatic substitution (SNAr). Sulfur nucleophiles are known to be effective in displacing halides from aromatic rings, particularly when the ring is activated by electron-withdrawing groups or is part of a heterocyclic system. nih.govlibretexts.org

Several sulfur-containing reagents can be employed for this thiolation step. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) is a direct method for converting aryl halides to aryl thiols. dntb.gov.ua Another common method involves the use of potassium thioacetate (B1230152) (KSAc) to form an S-aryl thioacetate, which can then be hydrolyzed to the desired thiol. Copper-catalyzed coupling of aryl iodides with potassium thioacetate has been shown to be an effective method. researchgate.net While the specific application to 5-bromo-1-methyl-1H-indazole is not detailed in the reviewed literature, these general methods for aryl thiol synthesis provide a strong basis for a viable synthetic route.

| Halogenated Intermediate | Thiolating Agent | Catalyst/Conditions (if applicable) | Product |

| 5-Bromo-1-methyl-1H-indazole | Sodium Hydrosulfide (NaSH) | Proposed direct displacement | This compound |

| 5-Bromo-1-methyl-1H-indazole | Potassium Thioacetate (KSAc) | Proposed, potentially copper-catalyzed | S-(1-Methyl-1H-indazol-5-yl) ethanethioate |

Direct C-S Bond Formation Methodologies

Direct C-S bond formation on the indazole ring, particularly at the C-5 position, is a challenging transformation. Methodologies often rely on the functionalization of a pre-existing group at this position. One potential, though less direct, route that can be considered is the Newman-Kwart rearrangement. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, this would necessitate the initial preparation of 1-methyl-1H-indazol-5-ol. This precursor could then be converted to the O-(1-methyl-1H-indazol-5-yl) thiocarbamate. Subsequent heating would induce the rearrangement to the S-(1-methyl-1H-indazol-5-yl) thiocarbamate, which upon hydrolysis would yield the target thiol. The driving force for this intramolecular rearrangement is the thermodynamic stability of the C=O bond formed at the expense of a C=S bond. organic-chemistry.org While effective for many aromatic systems, the high temperatures often required for the Newman-Kwart rearrangement may not be compatible with all substituted indazoles. However, palladium-catalyzed versions of this rearrangement have been developed, which can proceed at significantly lower temperatures. organic-chemistry.org

Another approach involves the diazotization of an amino group at the 5-position. Starting from 5-amino-1-methyl-1H-indazole, diazotization followed by reaction with a sulfur nucleophile, such as potassium ethyl xanthate, can introduce the sulfur functionality. Subsequent hydrolysis of the xanthate would then yield the thiol. This Sandmeyer-type reaction is a well-established method for introducing various functional groups onto an aromatic ring. chemicalbook.com

Reduction of Sulfonyl or Related Sulfur-Containing Precursors

A more common and generally applicable strategy for the synthesis of this compound involves the reduction of a corresponding sulfonyl derivative, typically 1-methyl-1H-indazole-5-sulfonyl chloride. This precursor can be synthesized by the chlorosulfonation of 1-methyl-1H-indazole. uni.lumoldb.com A variety of reducing agents have been shown to be effective for the conversion of aryl sulfonyl chlorides to aryl thiols.

Commonly employed reducing agents and their general conditions are summarized in the table below:

| Reducing Agent | Typical Conditions | Reference(s) |

| Zinc Dust | Acidic media (e.g., sulfuric acid in water) | google.comresearchgate.net |

| Triphenylphosphine | Toluene, typically at room temperature to reflux | researchgate.net |

| Lithium Aluminum Hydride | Anhydrous ethereal solvents (e.g., THF, diethyl ether) | researchgate.net |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) catalyst, hydrogen gas | google.com |

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, lithium aluminum hydride is a very powerful reducing agent and may not be suitable if other reducible groups are present. researchgate.net Zinc dust in acidic conditions is a classical and effective method. google.com Triphenylphosphine offers a milder alternative. researchgate.net Catalytic hydrogenation with a palladium catalyst is also a viable green chemistry approach. google.com

N-Methylation Strategies for the Indazole Nitrogen

The introduction of a methyl group onto the nitrogen of the indazole ring is a critical step in the synthesis of the target compound. The regioselectivity of this alkylation is a key consideration, as methylation can occur at either the N1 or N2 position.

Regioselective Alkylation at N1 versus N2

The alkylation of indazoles generally yields a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. researchgate.netresearchgate.net Generally, N1-alkylated products are thermodynamically more stable, while N2-alkylated products are often the kinetically favored products. researchgate.net

The presence of substituents on the indazole ring can also significantly influence the regioselectivity of N-methylation. Electron-withdrawing groups, for example, can affect the nucleophilicity of the nitrogen atoms and thus the N1/N2 ratio. researchgate.net In the case of a 5-substituted indazole, such as one with a protected thiol or a sulfonyl group, the electronic nature of this substituent would play a role in directing the methylation.

The following table summarizes the general effects of different reaction parameters on the regioselectivity of indazole methylation:

| Reaction Parameter | Effect on Regioselectivity | Reference(s) |

| Base | Strong, non-coordinating bases in polar aprotic solvents can favor N1 alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for N1 alkylation for a variety of substituted indazoles. | researchgate.netd-nb.info |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the indazole salt and the transition state energies for N1 versus N2 attack. | nih.gov |

| Methylating Agent | Common methylating agents include methyl iodide and dimethyl sulfate. The nature of the leaving group and the steric bulk of the agent can influence the regioselectivity. | researchgate.net |

| Catalyst | Brønsted acid catalysis has been shown to favor N2-alkylation. | acs.org |

For the synthesis of this compound, the desired product is the N1-methylated isomer. Therefore, conditions that favor the thermodynamic product would be preferred. This often involves the use of a strong base like sodium hydride in a solvent such as THF. researchgate.netd-nb.info

Stereochemical Considerations in Methylation

The N-methylation of the indazole ring itself does not introduce a chiral center at the nitrogen atom, as the indazole ring is planar. Therefore, in the absence of other chiral elements in the molecule, the product of N-methylation will be achiral. If the synthesis involves intermediates or reagents that are chiral, then the potential for diastereomeric products would need to be considered. However, for the specific case of this compound, where the starting materials are typically achiral, no significant stereochemical considerations arise from the methylation step itself.

Chemical Reactivity and Transformations of 1 Methyl 1h Indazole 5 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site on the 1-methyl-1H-indazole-5-thiol molecule. Its reactivity stems from the nucleophilicity of the sulfur atom and the acidity of the S-H bond. Deprotonation by a base yields the corresponding thiolate anion, a potent nucleophile that readily participates in a variety of substitution and addition reactions.

S-alkylation and S-arylation involve the formation of a new carbon-sulfur bond, converting the thiol into a thioether. This transformation is typically achieved by first deprotonating the thiol to form the more nucleophilic thiolate anion, which then attacks an alkyl or aryl halide.

The general mechanism involves the treatment of this compound with a suitable base, such as sodium hydride (NaH) or a carbonate, in an aprotic polar solvent like dimethylformamide (DMF). The resulting thiolate then undergoes a nucleophilic substitution reaction (typically SN2 for alkyl halides or SNAr for activated aryl halides) with an electrophile. For instance, a heterocyclic thiol has been shown to react with various alkyl/aralkyl halides in the presence of NaH in DMF to yield the corresponding S-substituted products. Similarly, the nucleophilic character of heterocyclic thiols is demonstrated in the SN2-type ring-opening of strained rings. mdpi.com

| Reactant (Electrophile) | Reaction Conditions | Expected Product |

|---|---|---|

| Methyl Iodide | NaH, DMF | 5-(Methylthio)-1-methyl-1H-indazole |

| Benzyl Bromide | K₂CO₃, Acetonitrile | 5-(Benzylthio)-1-methyl-1H-indazole |

| 2,4-Dinitrochlorobenzene | Et₃N, THF | 5-((2,4-Dinitrophenyl)thio)-1-methyl-1H-indazole |

The thiol group of this compound can be acylated to form thioesters. Thioesters are important intermediates in organic synthesis and have biological relevance. The S-acylation is typically accomplished by reacting the thiol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

This reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent. The utility of N-acylbenzotriazoles as mild S-acylating agents for various thiols highlights a common synthetic strategy. organic-chemistry.org Furthermore, methods exist for the direct synthesis of peptide thioesters from free amino acids and thiols in aqueous media using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

| Acylating Agent | Base/Catalyst | Expected Thioester Product |

|---|---|---|

| Acetyl Chloride | Pyridine | S-(1-Methyl-1H-indazol-5-yl) ethanethioate |

| Benzoyl Chloride | Triethylamine | S-(1-Methyl-1H-indazol-5-yl) benzothioate |

| Acetic Anhydride | Pyridine | S-(1-Methyl-1H-indazol-5-yl) ethanethioate |

The sulfur atom in the thiol group exists in its most reduced state and is readily oxidized. The oxidation product depends on the strength of the oxidizing agent and the reaction conditions.

Disulfide Formation : Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, facilitate the oxidative coupling of two thiol molecules to form a disulfide. This reaction is a common metabolic process for thiols and is readily achieved in the laboratory. biolmolchem.com The resulting product would be bis(1-methyl-1H-indazol-5-yl) disulfide.

Sulfonic Acid Formation : Stronger oxidizing agents can oxidize the thiol group further, past the disulfide and intermediate sulfinic acid stages, to form a sulfonic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), nitric acid, or hydrogen peroxide in the presence of a catalyst. researchgate.net A process for oxidizing various thiols, including heterocyclic thiols, to their corresponding sulfonic acids using dimethyl sulfoxide (B87167) and a halogen catalyst has been described. google.comdocumentsdelivered.com This would yield 1-methyl-1H-indazole-5-sulfonic acid.

| Oxidizing Agent | Product Type | Expected Product |

|---|---|---|

| I₂, H₂O₂ (mild) | Disulfide | Bis(1-methyl-1H-indazol-5-yl) disulfide |

| KMnO₄ (strong) | Sulfonic Acid | 1-Methyl-1H-indazole-5-sulfonic acid |

| HOF·CH₃CN | Sulfonic Acid | 1-Methyl-1H-indazole-5-sulfonic acid researchgate.net |

The deprotonated form of this compound, the thiolate, is an excellent ligand for transition metals. Thiolates are classified as soft Lewis bases and therefore bind strongly to soft Lewis acidic metal centers such as Cu(I), Ag(I), Hg(II), and Cd(II). wikipedia.org The indazole ring also contains nitrogen atoms which can participate in coordination, allowing for potentially diverse and stable metal complexes.

As a ligand, 1-methyl-1H-indazole-5-thiolate can adopt several coordination modes. The sulfur atom can act as a terminal ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal centers. wikipedia.org

Furthermore, the molecule possesses multiple potential donor sites: the sulfur atom of the thiolate and the N2 atom of the indazole ring. This allows it to function as a bidentate chelating ligand, coordinating to a metal center through both the nitrogen and sulfur atoms to form a stable five-membered ring. The coordination of N-heterocyclic ligands to metal centers is a fundamental aspect of coordination chemistry. cinn.esnih.gov Similar heterocyclic thiol ligands have been shown to act as bidentate chelators through sulfur and a ring nitrogen atom. nih.gov

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org Due to the strong affinity of the soft thiolate donor for soft metal ions, 1-methyl-1H-indazole-5-thiolate can readily displace more labile ligands, such as water, halides, or nitrate, from a metal's coordination sphere. nih.govresearchgate.net

For example, adding this compound (likely with a base to form the thiolate in situ) to an aqueous solution of a metal salt like copper(II) chloride would be expected to result in the displacement of aqua and/or chloro ligands to form a new copper-thiolate complex. The mechanism for such reactions can be associative (SN2-like) or dissociative, depending on the metal center and reaction conditions. nih.gov

Metal Complexation Chemistry (as a Ligand)

Electrophilic Aromatic Substitution on the Indazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of this compound, the reaction's regioselectivity is directed by the combined electronic effects of the pyrazole (B372694) ring and the thiol substituent. The thiol group is an activating, ortho-, para-directing group, while the fused pyrazole ring's influence modifies the electron density of the benzene (B151609) portion of the molecule.

Nitration and halogenation are common electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and halogen (-X) groups, respectively, onto the aromatic ring. For the indazole core, these substitutions typically occur on the benzo portion of the molecule. The specific position of substitution is dictated by the existing substituents.

The nitration of indazoles generally requires a mixture of nitric acid and a stronger acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com The reaction of 1-methyl-indazole derivatives can lead to substitution at various positions on the benzene ring, depending on reaction conditions and other substituents present.

Friedel-Crafts reactions, which include alkylation and acylation, are classic methods for forming carbon-carbon bonds on aromatic rings. nih.gov These reactions involve an electrophilic attack by a carbocation (alkylation) or an acylium ion (acylation) on the aromatic core, typically catalyzed by a Lewis acid like AlCl₃.

The application of Friedel-Crafts reactions to heteroaromatic systems like indazole can be complex. The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate with the Lewis acid catalyst, potentially deactivating the ring system towards electrophilic attack or leading to undesired side reactions. Similarly, the thiol group in this compound can also interact with the Lewis acid catalyst. Despite these challenges, intramolecular Friedel-Crafts reactions have been successfully used to construct polycyclic systems incorporating an indazole core under specific conditions.

Nucleophilic Substitution Reactions on the Indazole Ring

Nucleophilic aromatic substitution (SNAr) on the indazole ring typically requires the presence of a good leaving group, such as a halogen, and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the thiol group is not a typical leaving group, halo-substituted indazoles can undergo nucleophilic substitution.

Synthetic routes to 1-aryl-1H-indazoles have been developed utilizing an intramolecular SNAr cyclization of arylhydrazones derived from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes. mdpi.com This demonstrates that the indazole precursor ring is susceptible to nucleophilic attack under the right electronic conditions. The regioselectivity of N-alkylation on the indazole scaffold can also be influenced by the choice of base and solvent, which involves the nucleophilic character of the indazole nitrogen atoms. beilstein-journals.org

Functionalization at Other Positions of the Indazole Ring

Modern synthetic methods, particularly those employing transition metal catalysis, have greatly expanded the possibilities for functionalizing the indazole skeleton at various positions beyond classical substitution reactions.

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heteroaromatic compounds. This approach avoids the pre-functionalization (e.g., halogenation) of the substrate, which is often required for traditional cross-coupling reactions.

Palladium-catalyzed direct oxidative arylation of 1-methyl-1H-indazole derivatives with simple arenes has been reported, demonstrating that C-H bonds on the indazole core can be directly converted to C-C bonds. researchgate.net The regioselectivity of these reactions can be controlled by the choice of ligands and reaction conditions. For example, a solvent/ligand-controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole has been achieved, allowing for selective functionalization at either the C3 or C7 position. researchgate.net Rhodium-catalyzed C-H functionalization has also been employed for the synthesis of complex indazole derivatives. nih.govmdpi.com Such methods offer a streamlined approach to modifying the this compound scaffold, potentially at the C3, C4, C6, or C7 positions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex indazole derivatives. These reactions typically involve the coupling of a halogenated or triflated indazole with a suitable partner molecule. To apply these methods to this compound, it would first need to be halogenated (e.g., at the C3, C4, or C7 position).

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. ias.ac.in It is widely used for the functionalization of indazoles. For example, 5-bromoindazoles substituted at the N-1 position have been successfully coupled with various aryl- and heteroarylboronic acids in good yields using a Pd(dppf)Cl₂ catalyst. nih.govresearchgate.net This methodology allows for the introduction of diverse aromatic and heteroaromatic moieties at the C5 position, and could be applied to other positions as well. nih.govresearchgate.net

| Indazole Substrate | Coupling Partner | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C, 2h | High | nih.gov |

| 5-Bromo-1-methyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C | Good | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃, DMF, reflux | Moderate-Good | nih.gov |

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgdrugfuture.com This reaction provides a powerful method for the vinylation of aryl halides. organic-chemistry.org The intramolecular Heck reaction is particularly useful for constructing cyclic systems fused to the indazole core. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and has been applied to halo-indazoles to introduce alkynyl substituents. thieme-connect.dethieme-connect.de These reactions are typically carried out under mild conditions. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines, which are common structures in pharmaceuticals. The methodology has been applied to 1-substituted 5-bromo-1H-indazoles, allowing for their coupling with a range of substituted anilines and aliphatic amines. thieme-connect.de Different generations of catalyst systems have been developed to broaden the scope of the reaction and allow for milder conditions. libretexts.org

Reaction Mechanisms and Intermediate Characterization of this compound

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the thiol group and the aromatic indazole ring system. While specific mechanistic studies on this particular molecule are not extensively detailed in the available literature, the reaction mechanisms can be inferred from the well-established chemistry of aromatic thiols and the indazole scaffold. Key transformations include S-alkylation, oxidation of the thiol group, and electrophilic substitution on the indazole ring.

The thiol group is a primary site for reactions such as alkylation and oxidation. In the presence of a base, the thiol proton can be abstracted to form a more nucleophilic thiolate anion. This intermediate readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers. The reaction mechanism is typically a straightforward SN2 displacement.

Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as iodine or air in the presence of a catalyst, can facilitate the formation of a disulfide bridge through the coupling of two thiyl radicals or via a thiolate-disulfide interchange mechanism. Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to form the corresponding sulfonic acid.

The indazole ring itself can undergo electrophilic substitution reactions, although the thiol group can influence the regioselectivity of such transformations. The reactivity of the indazole nucleus is also highlighted in its reactions with various electrophiles, leading to a range of functionalized derivatives.

Characterization of Intermediates

The characterization of transient intermediates in the reactions of this compound would typically rely on a combination of spectroscopic techniques. For instance, the formation of the thiolate anion can be inferred by changes in the UV-Vis spectrum or by in-situ IR spectroscopy. More stable intermediates, if they can be isolated, would be fully characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. X-ray crystallography could provide definitive structural evidence for any stable, crystalline intermediates or final products.

The following table summarizes the expected chemical transformations of this compound and the key spectroscopic data for the characterization of the resulting products.

| Reaction Type | Reagents and Conditions | Product | Key Spectroscopic Data for Product Characterization |

|---|---|---|---|

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) in an inert solvent (e.g., THF) | 1-Methyl-5-(methylthio)-1H-indazole | ¹H NMR: Appearance of a new singlet for the S-CH₃ protons. ¹³C NMR: Appearance of a new signal for the S-CH₃ carbon. MS: Molecular ion peak corresponding to the addition of a methyl group. |

| Disulfide Formation (Oxidation) | Mild oxidizing agent (e.g., I₂, air) | 5,5'-Disulfanediylbis(1-methyl-1H-indazole) | ¹H NMR: Disappearance of the SH proton signal. MS: Molecular ion peak corresponding to the dimeric structure. IR: Absence of the S-H stretching band. |

| Sulfonic Acid Formation (Oxidation) | Strong oxidizing agent (e.g., H₂O₂, KMnO₄) | 1-Methyl-1H-indazole-5-sulfonic acid | ¹H NMR: Disappearance of the SH proton signal and potential shifts in the aromatic protons. IR: Appearance of strong S=O stretching bands. MS: Molecular ion peak corresponding to the addition of three oxygen atoms. |

Derivatives and Analogues of 1 Methyl 1h Indazole 5 Thiol

Ring-Substituted Indazole Derivatives at C3, C4, C6, C7

Functionalization of the indazole ring system is a key strategy for developing new molecular entities. While the thiol group at the C5 position and the methyl group at the N1 position define the parent compound, further substitutions on the remaining carbon atoms of the bicyclic structure (C3, C4, C6, and C7) are crucial for modulating its characteristics.

The introduction of halogens, alkyl, and aryl moieties onto the indazole ring is a common approach to alter the electronic and steric properties of the molecule. These modifications can significantly influence the reactivity and stability of the resulting derivatives.

Halogenation is a valuable transformation as the resulting halo-indazoles are versatile intermediates for further functionalization, particularly through metal-catalyzed cross-coupling reactions. chim.it The direct halogenation of the indazole ring can be achieved using various reagents. For instance, iodination at the C3 position is often performed using iodine (I2) in the presence of a base like potassium carbonate (K2CO3) in a polar solvent such as DMF. chim.it This method has been successfully applied to precursors with existing substituents on the benzene (B151609) ring, such as 5-bromo or 6-nitro groups. chim.it

Alkylation and Arylation reactions introduce carbon-based substituents that can impart significant structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl groups at various positions of the indazole ring. For example, 1-methyl-3-aryl-1H-indazole derivatives can be synthesized from the corresponding 3-bromo-1-methyl-1H-indazole and various arylboronic acids. Furthermore, direct C-H arylation provides an atom-economical route to these derivatives. A notable example is the site-selective C7 oxidative arylation of 1-methyl-1H-indazoles bearing an electron-withdrawing group at the C4 position. This reaction proceeds in the presence of a palladium catalyst and an oxidant. Research has also demonstrated the synthesis of various 1,6-disubstituted 1H-indazoles, such as Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate and Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate. nih.gov

The table below summarizes examples of these substitutions on the indazole scaffold.

| Position | Substituent | Reagents/Conditions | Reference |

| C3 | Iodo | I2, K2CO3, DMF | chim.it |

| C3 | Aryl | Arylboronic Acid, Pd Catalyst | |

| C6 | Phenyl | Suzuki Coupling | nih.gov |

| C6 | Methylsulfonyl | Not specified | nih.gov |

| C7 | Aryl | Pd(OAc)2, Phenanthroline, Ag2CO3 |

This table is generated based on data for the general indazole scaffold.

Attaching other heterocyclic rings to the indazole core generates hybrid molecules that can exhibit unique properties. These modifications can be achieved through various synthetic strategies, leading to complex molecular architectures.

One common approach is the introduction of heteroaryl groups through cross-coupling reactions, similar to the arylation methods described previously. chim.it For instance, the C3 position of the indazole ring can be functionalized with various heterocyclic systems via Negishi coupling after a regioselective C3-zincation step. chim.it

More complex examples include the synthesis of indazole derivatives bearing a thiophene moiety. In the development of certain antagonists, a 5-chlorothiophene-2-sulfonamide group was identified as a potent N3-substituent. acs.org Another example involves the creation of hybrid structures combining indazole with benzimidazole, resulting in compounds like 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole. nih.gov The synthesis of indole-pyrazole hybrids has also been explored, demonstrating the versatility of the indazole scaffold in creating complex heterocyclic systems. mdpi.com

The following table presents examples of heterocyclic moieties incorporated into the indazole structure.

| Position of Attachment | Heterocyclic Moiety | Method of Incorporation | Reference |

| N3 | 5-Chlorothiophene-2-sulfonamide | Sulfonylation | acs.org |

| C5 | Benzimidazole | Not specified | nih.gov |

| C3 | Pyrazole (B372694) | Not specified | mdpi.com |

This table is generated based on data for the general indazole scaffold.

Bridged and Fused Polycyclic Systems Incorporating the Indazole-Thiol Scaffold

Beyond simple substitution, the indazole-thiol scaffold can be incorporated into more rigid and complex bridged and fused polycyclic systems. These structures are created by forming additional rings that share one or more bonds with the original indazole framework, leading to significant changes in molecular shape, rigidity, and electronic properties.

One example of a fused system is the synthesis of furo[2,3-g]indazole derivatives . These compounds feature a furan ring fused to the benzene portion of the indazole core. The synthesis of such systems expands the structural diversity and potential applications of indazole-based compounds.

Another significant class of fused systems is the pyridazino[1,2-a]indazolium ring system. The synthesis of these tricyclic structures can be achieved in a single step from appropriate precursors. This reaction involves the formation of a new N-N bond, creating a fused pyridazine ring. These fused systems are found in natural products such as nigeglanine.

The creation of these complex polycyclic architectures demonstrates the synthetic utility of the indazole core as a building block for constructing elaborate three-dimensional molecules.

Structure-Property Relationships (Chemical Reactivity and Stability Focus)

Tautomeric Stability: The parent indazole nucleus can exist in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the predominant and more thermodynamically stable form. nih.govcaribjscitech.com This stability is a key factor in the reactivity of the indazole ring, as reactions often proceed through the more stable tautomer.

Reactivity and Regioselectivity: The position of substituents significantly directs the outcome of chemical reactions. For example, in N-alkylation reactions of the indazole ring, the ratio of N1 to N2 alkylated products is highly dependent on the steric and electronic effects of existing substituents. beilstein-journals.org

Steric Effects: A bulky substituent at the C7 position can sterically hinder the approach of an alkylating agent to the adjacent N1 position, thereby favoring alkylation at the N2 position. beilstein-journals.org

Electronic Effects: The electronic nature of substituents also plays a crucial role. Studies on nitro-substituted indazoles have shown that the position of the electron-withdrawing nitro group affects the relative stability of the resulting N-substituted products. nih.gov Theoretical calculations have indicated that the N1-substituted isomer is generally more stable than the N2-substituted isomer, a factor that can influence the product distribution in reactions under thermodynamic control. nih.gov

The regiochemistry of functional groups is also critical. For instance, structure-activity relationship studies of indazole-3-carboxamides have revealed that the specific attachment of the carboxamide at the C3 position is essential for certain biological activities, whereas the corresponding reverse amide isomer is inactive. nih.gov This highlights a stringent structural requirement for reactivity and interaction with other molecules.

In-Depth Theoretical and Computational Analysis of 1-Methyl-1h-indazole-5-thiol Remains Largely Unexplored in Public Research

General computational approaches like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, molecular orbitals, and reactivity of indazole derivatives. However, specific findings from such studies on this compound, including its HOMO-LUMO energy gap, charge distribution, and electrostatic potentials, have not been published in the accessible domain.

Similarly, while the tautomeric equilibria between 1H- and 2H-forms of the parent indazole ring are a well-documented area of study, with the 1H-tautomer generally being more stable, specific computational or experimental data on the tautomerism of this compound is not available. The presence of the methyl group at the 1-position generally resolves the tautomerism issue for the indazole core, fixing it in the 1H form.

The absence of this specific information in publicly accessible research prevents a detailed and scientifically accurate discussion as per the requested outline. The scientific community has focused on other substituted indazoles, with numerous studies exploring their potential as inhibitors for various kinases and receptors, often supported by computational docking and molecular dynamics simulations. nih.gov Furthermore, foundational studies on the tautomerism of the parent indazole ring have established the greater stability of the 1H-indazole form through both experimental and computational methods. nih.gov

A patent for related compounds lists this compound as a potential chemical intermediate, but does not provide any of the theoretical or computational data requested. googleapis.com

Due to the lack of specific scientific data for this compound in the public domain, a detailed article focusing solely on its theoretical and computational studies cannot be generated at this time.

Theoretical and Computational Studies of 1 Methyl 1h Indazole 5 Thiol

Conformational Analysis and Tautomerism

Intramolecular Interactions and Stability

Computational analysis would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of the electron density distribution, often through methods like Natural Bond Orbital (NBO) analysis, could provide insights into hyperconjugative interactions and charge delocalization within the molecule, which are fundamental to its stability. The relative stability of potential tautomers, such as a thione form, could also be assessed by comparing their computed energies.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Theoretical NMR Chemical Shifts (1H, 13C, 15N)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. These calculated values, when compared to experimental data, can confirm the structure of the synthesized molecule. The theoretical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus.

Table 1: Hypothetical Theoretical NMR Chemical Shifts for 1-Methyl-1h-indazole-5-thiol (Note: This table is illustrative as specific published data is unavailable. Actual values would be obtained from specific computational studies.)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (Methyl) | Data not available |

| H (Indazole Ring) | Data not available |

| H (Thiol) | Data not available |

| C (Methyl) | Data not available |

| C (Indazole Ring) | Data not available |

| N (Indazole Ring) | Data not available |

Vibrational Frequencies (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained. These theoretical spectra are crucial for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is illustrative as specific published data is unavailable. Actual values would be obtained from specific computational studies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |

|---|---|---|

| S-H stretch | Data not available | IR/Raman |

| C-H stretch (Aromatic) | Data not available | IR/Raman |

| C-H stretch (Methyl) | Data not available | IR/Raman |

| C=N stretch | Data not available | IR/Raman |

| C-S stretch | Data not available | IR/Raman |

UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π). For this compound, these calculations would shed light on how the methyl and thiol substituents affect the electronic structure and absorption properties of the indazole chromophore.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: This table is illustrative as specific published data is unavailable. Actual values would be obtained from specific computational studies.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset in elucidating reaction mechanisms by mapping the potential energy surface of a reaction.

Transition State Analysis and Activation Barriers

For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information is critical for understanding the kinetics and feasibility of a reaction pathway. For instance, in a reaction involving the thiol group, transition state analysis could differentiate between various possible mechanisms and predict the most likely reaction outcome. Without specific reactions to analyze, a detailed discussion remains speculative.

Solvent Effects on Reaction Pathways

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical and computational studies focused on the solvent effects on the reaction pathways of this compound. While general principles of solvent effects on reaction kinetics and mechanisms are well-established in computational chemistry, dedicated research applying these principles to this compound has not been published.

The reactivity of a molecule like this compound, which contains both an indazole ring system and a thiol group, is expected to be influenced by the surrounding solvent environment. Solvents can affect reaction pathways through several mechanisms, including:

Stabilization of Reactants, Transition States, and Products: Polar solvents may preferentially stabilize charged or highly polar transition states, thereby accelerating reactions that proceed through such intermediates. Conversely, nonpolar solvents might favor reaction pathways with less polar transition states.

Specific Solvation Effects: Solvents can participate directly in the reaction mechanism through hydrogen bonding or other specific interactions with the reacting molecules. For a thiol-containing compound, protic solvents could, for example, act as proton donors or acceptors, influencing the nucleophilicity of the sulfur atom.

Cage Effects: The solvent can trap reacting species, influencing the probability of their encounter and subsequent reaction.

Computational studies typically employ implicit and explicit solvent models to investigate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation to simulate specific interactions.

Although no specific data tables or detailed research findings for this compound are available, theoretical studies on related classes of compounds, such as other substituted indazoles and various thiols, have demonstrated the significant impact of the solvent on their reactivity. For instance, computational analyses of thiol-ene and thiol-maleimide reactions have shown that solvent polarity can influence reaction rates and even alter the predominant reaction mechanism. researchgate.netnih.gov Similarly, theoretical investigations into the reactivity of substituted indazoles have highlighted the role of the solvent in tautomeric equilibria and N-alkylation reactions.

Future computational studies on this compound would be invaluable for elucidating its reactivity profile. Such studies could involve mapping potential energy surfaces for various reaction types (e.g., S-alkylation, oxidation, or participation in click chemistry reactions) in a range of solvents with varying polarities and proticities. The results would likely provide quantitative predictions of reaction rate constants and branching ratios, which would be instrumental for optimizing synthetic procedures and understanding the compound's behavior in different chemical environments.

Without specific research on this compound, any further discussion would be speculative and fall outside the scope of presenting established scientific findings.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of 1-Methyl-1h-indazole-5-thiol, which is C8H8N2S.

This technique differentiates the target compound from other molecules that may have the same nominal mass but different elemental compositions. For a protonated molecule [M+H]+, the exact mass can be calculated and compared against the experimentally determined value, providing strong evidence for the compound's identity. While specific HRMS data for this compound is not detailed in the available literature, this method remains the gold standard for formula confirmation in synthetic chemistry. For related heterocyclic compounds, HRMS has been successfully used to confirm their composition by comparing the calculated and found m/z values for the [M+H]+ ion rsc.orgmdpi.com.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are fundamental for structural assignment. nih.govresearchgate.net

Based on the structure and data from analogous indazole derivatives, the following spectral data can be anticipated: nih.govresearchgate.net

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns revealing their relative positions. The N-methyl group would appear as a singlet, typically in the range of 3.8-4.0 ppm. The thiol proton (-SH) signal can sometimes be broad and its position variable; in protic solvents, it may exchange with the solvent and become undetectable. rsc.org

¹³C NMR: The spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons provide insight into the electronic environment of the indazole ring, while the N-methyl carbon would have a characteristic signal in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| N-CH₃ | ¹H | ~3.9 | Singlet | N-methyl group protons |

| H-3 | ¹H | ~8.0 | Singlet | Proton on the pyrazole (B372694) ring |

| H-4 | ¹H | ~7.6 | Doublet | Aromatic proton ortho to the thiol group |

| H-6 | ¹H | ~7.2 | Doublet of doublets | Aromatic proton meta to the thiol group |

| H-7 | ¹H | ~7.5 | Doublet | Aromatic proton ortho to the fused ring junction |

| S-H | ¹H | Variable | Broad Singlet | Thiol proton, may be subject to exchange |

| N-CH₃ | ¹³C | ~35 | Quartet | N-methyl group carbon |

| C-3 | ¹³C | ~135 | Doublet | Carbon on the pyrazole ring |

| C-3a | ¹³C | ~122 | Singlet | Bridgehead carbon |

| C-4 | ¹³C | ~125 | Doublet | Aromatic carbon |

| C-5 | ¹³C | ~130 | Singlet | Carbon bearing the thiol group |

| C-6 | ¹³C | ~120 | Doublet | Aromatic carbon |

| C-7 | ¹³C | ~110 | Doublet | Aromatic carbon |

To unambiguously assign all proton and carbon signals and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to establish the connectivity between the aromatic protons H-4, H-6, and H-7 on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals for all protonated carbons (CH, CH₂, CH₃) by correlating the ¹H signals with their attached ¹³C nuclei. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the N-methyl protons to carbons C-3 and C-7a, confirming the position of methylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial relationship between the N-methyl group and adjacent protons on the indazole ring, such as H-7.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science as different polymorphs can have different physical properties. google.com Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.gov By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can distinguish between different polymorphs of this compound. This method provides information on the number of non-equivalent molecules in the crystal's asymmetric unit and details about molecular packing and conformation. nih.govrsc.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the molecule and in the crystal lattice.

If a suitable single crystal of this compound could be grown, this technique would provide unequivocal data on:

Bond lengths and bond angles.

The planarity of the indazole ring system.

The conformation of the thiol group.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group or π-stacking between indazole rings.

This level of detail is invaluable for understanding the molecule's physical properties and its interactions with other molecules. Studies on related heterocyclic thiol compounds have utilized this method to elucidate detailed structural features and intermolecular forces. ias.ac.inresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

For this compound, key vibrational modes would include:

S-H Stretch: The thiol S-H stretching vibration typically appears around 2550-2600 cm⁻¹. This peak is often weak in the IR spectrum but can be more prominent in the Raman spectrum. rsc.org

C-S Stretch: The C-S stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. rsc.orgrsc.org

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the aromatic and pyrazole rings occur in the 1400-1650 cm⁻¹ region.

Aliphatic C-H Bending: The bending modes for the N-methyl group would be observed around 1450 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the thiol group and the aromatic system due to their polarizability. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This is an interactive data table. Users can sort and filter the data.

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 3000 | Medium |

| S-H Stretch | FTIR/Raman | 2550 - 2600 | Weak (FTIR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | FTIR/Raman | 1400 - 1650 | Strong |

| Aliphatic C-H Bend | FTIR/Raman | ~1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org This technique is used to study the electronic structure of molecules containing chromophores—parts of a molecule that absorb light. shu.ac.uk

The 1-Methyl-1h-indazole ring system is a chromophore due to its conjugated π-electron system. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.chyoutube.com

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated indazole ring.

n → π transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. uzh.ch

The position of the maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule. The presence of the thiol group, an auxochrome, can influence the position and intensity of these absorption bands.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds. For a molecule such as this compound, these methods are crucial for assessing its purity, identifying potential impurities, and for its isolation from reaction mixtures. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. Given the heterocyclic nature and the presence of a polar thiol group, reverse-phase HPLC (RP-HPLC) is a highly suitable method for the purity assessment and separation of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the ionization state of the thiol and indazole moieties, thereby influencing the retention time and peak shape. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the main compound from any impurities.

Detection is commonly performed using a UV-Vis detector, as the indazole ring system is expected to have a strong chromophore. The selection of the detection wavelength would be based on the UV spectrum of this compound, likely in the range of 254-300 nm. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Table 2: Example Purity Analysis Data for a Sample of this compound by HPLC

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.8 | Impurity A |

| 2 | 8.2 | 98.5 | This compound |

| 3 | 10.1 | 0.7 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While the volatility of this compound may be a consideration, it is often possible to analyze such compounds by GC, potentially after derivatization of the thiol group to increase volatility and improve chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium or hydrogen). The column is housed in an oven, and its temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A common stationary phase for this type of analysis would be a non-polar or mid-polar phase, such as a 5% phenyl-polydimethylsiloxane.

As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is invaluable for structural elucidation and confirmation of the compound's identity. For sensitive and selective detection of sulfur-containing compounds, a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), can be used in conjunction with or in place of a mass spectrometer.

Table 3: Hypothetical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 m/z |

Table 4: Postulated Major Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Identity |

| 178 | [M]+ (Molecular Ion) |

| 163 | [M - CH3]+ |

| 145 | [M - SH]+ |

| 133 | [M - CH3 - S]+ |

| 118 | [C7H6N2]+ |

Applications in Chemical Synthesis and Materials Science

1-Methyl-1h-indazole-5-thiol as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more elaborate chemical structures. The presence of multiple reactive sites—the thiol group, the pyrazole (B372694) ring nitrogens, and the benzene (B151609) ring—allows for a diverse range of chemical transformations.

The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds. While specific examples detailing the direct use of this compound as a precursor for complex heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of indazoles and thiols provides a basis for its potential applications. The thiol group can readily undergo nucleophilic substitution or be oxidized to form disulfide bonds, enabling the connection to other heterocyclic moieties.

Indazole derivatives, in general, are key components in the synthesis of a wide array of bioactive molecules. Various synthetic strategies have been developed to construct the indazole core and to functionalize it for the creation of diverse molecular libraries.

Table 1: General Synthetic Approaches to Indazole Derivatives

| Reaction Type | Description | Starting Materials |

| Cyclization | Intramolecular cyclization of ortho-substituted phenylhydrazones. | Phenylhydrazones |

| Annulation | [3+2] cycloaddition reactions. | Arynes and diazo compounds |

| C-H Activation | Direct functionalization of the indazole core. | Pre-formed indazoles |

This table presents generalized synthetic routes to indazole compounds, illustrating the chemical principles that could be applied to derivatives like this compound.

The fusion of additional rings onto the indazole framework leads to the formation of polycyclic structures with unique three-dimensional shapes and biological activities. The thiol group of this compound can act as a handle for annulation reactions, where new rings are built upon the existing indazole structure. For instance, the thiol could be alkylated with a bifunctional reagent, followed by an intramolecular cyclization to forge a new ring system. The inherent aromaticity and planarity of the indazole core, combined with the reactivity of the thiol, make it a suitable candidate for constructing complex, multi-ring systems.

Ligand Chemistry for Metal-Organic Frameworks and Catalysis

The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiol group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These heteroatoms can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) and catalytic complexes.

Indazole-based ligands, particularly those containing additional donor atoms like sulfur, can form stable complexes with a variety of metal ions. While the specific coordination chemistry of this compound is not widely reported, related indazole-carboxylate ligands have been successfully employed in the synthesis of coordination polymers and MOFs. These materials exhibit interesting structural features and properties, such as luminescence. The incorporation of a thiol group is expected to influence the coordination behavior and the resulting properties of the materials due to the soft nature of the sulfur donor atom. Thiol and thioether-based ligands have been used to construct MOFs with applications in catalysis, sensing, and conductivity researchgate.netrsc.org.

The coordination of indazole-thiol ligands to metal centers can lead to the formation of discrete molecular complexes or extended polymeric structures. The specific outcome is influenced by factors such as the metal ion, the solvent system, and the reaction conditions.

Table 2: Potential Coordination Modes of Indazole-Thiol Ligands

| Coordination Mode | Description |

| Monodentate | Coordination through either the pyrazole nitrogen or the thiol sulfur. |

| Bidentate | Chelation involving both a pyrazole nitrogen and the thiol sulfur. |

| Bridging | The ligand connects two or more metal centers. |

This table illustrates the potential ways in which an indazole-thiol ligand could bind to metal ions, based on the principles of coordination chemistry.

Metal complexes containing thiol-based ligands have been shown to be effective catalysts in a range of organic transformations. The sulfur atom can play a direct role in the catalytic cycle, for example, by participating in oxidative addition or reductive elimination steps. While specific catalytic applications of complexes derived from this compound are not well-documented, the broader class of metal-thiolate complexes is known to catalyze reactions such as cross-coupling, oxidation, and hydrogenation. The indazole moiety can also influence the catalytic activity by tuning the electronic properties of the metal center.

Potential in Functional Materials

The unique combination of the rigid indazole scaffold and the functional thiol group suggests that this compound could be a valuable component in the design of functional materials. For instance, the thiol group can be used to anchor the molecule to surfaces, such as gold nanoparticles, to create self-assembled monolayers with specific electronic or recognition properties. Furthermore, the incorporation of this molecule into polymers could lead to materials with tailored optical or thermal properties. The development of MOFs using indazole-based linkers has already demonstrated the potential for creating porous materials with applications in gas storage and separation researchgate.netnih.gov. The introduction of a thiol group could further enhance these properties or introduce new functionalities.

Organic Electronics and Optoelectronic Devices

While direct applications of this compound in organic electronics are not yet extensively documented, the inherent properties of its constituent moieties—the indazole ring and the thiol group—suggest a promising potential in this field. Indazole derivatives have been recognized for their utility in organic light-emitting diodes (OLEDs), often serving as crucial components in the emissive or charge-transporting layers. researchgate.net The indazole core can be functionalized to tune the electronic properties of the molecule, influencing factors such as the HOMO/LUMO energy levels and charge carrier mobility.

The thiol group in this compound offers a versatile anchor for surface modification and the synthesis of more complex structures. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, a technique that is fundamental in the fabrication of organic electronic devices for modifying electrode work functions and improving charge injection/extraction efficiency. Furthermore, the thiol group can serve as a reactive handle for introducing the indazole unit into larger conjugated systems or polymers designed for optoelectronic applications.

The combination of the electronically active indazole core and the surface-active thiol group could potentially lead to the development of novel materials for:

Hole-transporting layers (HTLs) in OLEDs and organic photovoltaics (OPVs), where the indazole moiety facilitates hole conduction.

Emissive materials in OLEDs, where the indazole core could be part of a larger chromophore.

Interfacial layers that enhance the performance and stability of organic electronic devices.

Further research into the synthesis of polymers and larger conjugated molecules derived from this compound is warranted to fully explore its potential in the realm of organic electronics and optoelectronics. acs.org

Polymer Chemistry and Composites

In the field of polymer chemistry, this compound can be envisioned as a valuable monomer or functionalizing agent. The thiol group is highly reactive in various polymerization reactions, most notably in thiol-ene and thiol-yne "click" chemistry. rsc.org These reactions are characterized by their high efficiency, selectivity, and tolerance to a wide range of functional groups, making them ideal for the synthesis of well-defined polymers and networks.

The incorporation of the this compound moiety into a polymer backbone or as a pendant group could impart specific properties to the resulting material. The rigid indazole ring can enhance the thermal stability and mechanical strength of polymers. Furthermore, the nitrogen atoms in the indazole ring can act as coordination sites for metal ions, opening up possibilities for the creation of metal-containing polymers and composites with interesting catalytic, magnetic, or optical properties.

Potential applications in polymer chemistry include:

Synthesis of specialty polymers: Through thiol-ene polymerization, this compound can be copolymerized with various alkenes to produce polymers with tailored refractive indices, thermal properties, and surface energies. researchgate.net

Functionalization of existing polymers: The thiol group can be used to graft the indazole moiety onto the surface of other polymers, thereby modifying their surface properties or introducing new functionalities. rsc.org

Development of polymer composites: The indazole-containing polymers could be used as matrices or fillers in composite materials, potentially enhancing their performance in demanding applications.

The table below summarizes the potential polymerization reactions involving this compound.

| Polymerization Method | Co-monomer/Substrate | Potential Polymer Properties |

| Thiol-ene Polymerization | Alkenes, Dienes | High thermal stability, tunable refractive index |

| Thiol-yne Polymerization | Alkynes, Diynes | Highly cross-linked networks, enhanced mechanical strength |

| Michael Addition | Acrylates, Maleimides | Functional polymers with pendant indazole groups |

| Surface Grafting | Polymers with reactive sites | Modified surface properties, introduction of metal coordination sites |

Corrosion Inhibition (Chemical Mechanism Focus)

The molecular structure of this compound makes it a strong candidate as a corrosion inhibitor, particularly for steel in acidic environments. The efficacy of heterocyclic compounds containing nitrogen and sulfur as corrosion inhibitors is well-established. ku.ac.ae These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The chemical mechanism of corrosion inhibition by this compound is believed to involve the following key steps:

Adsorption onto the Metal Surface: The inhibitor molecules adsorb onto the metal surface through a combination of physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N and S) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the indazole ring, play a crucial role in this process. nih.govtaylorfrancis.com

Formation of a Protective Film: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the direct contact of the corrosive species (such as H+ and Cl- ions) with the metal.

Inhibition of Electrochemical Reactions: The protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is often referred to as a "mixed-type" inhibition mechanism.

The adsorption of such inhibitors on a metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. researchgate.netmdpi.com

The table below presents typical electrochemical data that would be expected from studies on a similar heterocyclic thiol corrosion inhibitor, illustrating the effect of inhibitor concentration on corrosion parameters.

| Inhibitor Conc. (mM) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1000 | 25 | 200 | - |

| 0.1 | 250 | 100 | 150 | 75 |

| 0.5 | 100 | 250 | 100 | 90 |

| 1.0 | 50 | 500 | 75 | 95 |

| 5.0 | 20 | 1200 | 50 | 98 |

Note: The data in this table is illustrative and based on typical results for heterocyclic thiol corrosion inhibitors, not on experimental data for this compound itself.

The high inhibition efficiency is attributed to the strong adsorption of the inhibitor molecules on the metal surface, which is facilitated by the presence of both the nitrogen-containing heterocyclic ring and the sulfur atom in the thiol group. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes